molecular formula C13H22Cl2N2O2 B1421087 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-68-8

3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride

Cat. No.: B1421087
CAS No.: 1185300-68-8
M. Wt: 309.2 g/mol
InChI Key: CANRTHGLZHBCPP-UHFFFAOYSA-N
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Description

3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl. It is a derivative of phenylamine and contains a morpholine group, which is a six-membered heterocyclic ring containing one oxygen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methyl-4-aminophenol and 2-chloroethanol as the starting materials.

  • Formation of Ether Linkage: The hydroxyl group of 2-chloroethanol reacts with the amine group of 3-methyl-4-aminophenol to form an ether linkage.

  • Introduction of Morpholine: The resulting compound is then reacted with morpholine to introduce the morpholine group into the molecule.

  • Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The phenylamine group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The morpholine group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted morpholines and other derivatives.

Scientific Research Applications

3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in biological studies to investigate the effects of morpholine derivatives on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methyl-2-(4-morpholinyl)-1-butanamine: A related compound with a similar structure but different functional groups.

  • 2-(4-Chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline: Another compound with a morpholine group and a quinoline ring.

Uniqueness: 3-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-11-10-12(14)2-3-13(11)17-9-6-15-4-7-16-8-5-15;;/h2-3,10H,4-9,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANRTHGLZHBCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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